molecular formula C15H17BrN4O3 B10956930 (1Z)-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N'-{[(4-methoxyphenyl)carbonyl]oxy}ethanimidamide

(1Z)-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N'-{[(4-methoxyphenyl)carbonyl]oxy}ethanimidamide

Cat. No.: B10956930
M. Wt: 381.22 g/mol
InChI Key: VCUPXCVRYLBDFA-UHFFFAOYSA-N
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Description

(1Z)-2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N’-[(4-METHOXYBENZOYL)OXY]ETHANIMIDAMIDE is a complex organic compound that features a pyrazole ring substituted with bromine and methyl groups, and an ethanimidamide moiety linked to a methoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N’-[(4-METHOXYBENZOYL)OXY]ETHANIMIDAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by bromination to introduce the bromine substituent.

    Formation of the Ethanimidamide Moiety: This can be achieved by reacting an appropriate amine with an acyl chloride or anhydride to form the imidamide.

    Coupling of the Pyrazole and Ethanimidamide: The final step involves coupling the brominated pyrazole with the ethanimidamide moiety using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to produce larger quantities.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom on the pyrazole ring can undergo nucleophilic substitution reactions with various nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the ethanimidamide moiety.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can be employed.

Major Products

    Substitution: Products will vary depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the ethanimidamide moiety.

    Hydrolysis: 4-methoxybenzoic acid and the corresponding alcohol.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Probes: Can be used to study biological pathways involving pyrazole derivatives.

    Enzyme Inhibition: Potential inhibitor of enzymes that interact with pyrazole-containing compounds.

Medicine

    Drug Development: Potential lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

    Material Science: Used in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (1Z)-2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N’-[(4-METHOXYBENZOYL)OXY]ETHANIMIDAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The bromine and methyl groups on the pyrazole ring can enhance binding affinity to these targets, while the ethanimidamide moiety can interact with active sites or binding pockets. The methoxybenzoyl group can further modulate the compound’s activity by influencing its solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    4-BROMO-3,5-DIMETHOXYBENZOYL CHLORIDE: Similar in structure but lacks the pyrazole and ethanimidamide moieties.

    3-BROMO-4,5-DIMETHOXYBENZOYL CHLORIDE: Another similar compound with different substitution patterns on the benzoyl group.

Uniqueness

    Structural Complexity: The presence of both the pyrazole ring and the ethanimidamide moiety makes it more complex than its analogs.

    Functional Diversity: The combination of different functional groups allows for a wider range of chemical reactions and applications.

This detailed article provides a comprehensive overview of (1Z)-2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N’-[(4-METHOXYBENZOYL)OXY]ETHANIMIDAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H17BrN4O3

Molecular Weight

381.22 g/mol

IUPAC Name

[(Z)-[1-amino-2-(4-bromo-3,5-dimethylpyrazol-1-yl)ethylidene]amino] 4-methoxybenzoate

InChI

InChI=1S/C15H17BrN4O3/c1-9-14(16)10(2)20(18-9)8-13(17)19-23-15(21)11-4-6-12(22-3)7-5-11/h4-7H,8H2,1-3H3,(H2,17,19)

InChI Key

VCUPXCVRYLBDFA-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C(=NN1C/C(=N/OC(=O)C2=CC=C(C=C2)OC)/N)C)Br

Canonical SMILES

CC1=C(C(=NN1CC(=NOC(=O)C2=CC=C(C=C2)OC)N)C)Br

Origin of Product

United States

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